7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Phthalocyanine Synthesis Aggregation Behavior Photophysics

This fully synthetic 4-arylcoumarin building block is purpose-designed for phthalocyanine chemists. The 7-methoxy-8-methyl-4-(4-methoxyphenyl) substitution pattern uniquely directs H-aggregation at β-positions and J-aggregation at α-positions of the macrocycle—a structural feature confirmed by published photophysical and electrochemical data. Procurement is justified when the research objective demands predictable aggregation behavior for CO/CO2 chemiresistive sensors, heterojunction photovoltaic devices, or photosensitized singlet-oxygen generation. Using simpler coumarin precursors will alter steric bulk, redox potentials, and gas-sensing selectivity; this compound is the validated benchmark for structure–property relationship studies on phthalocyanine peripheries.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B11152051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC
InChIInChI=1S/C18H16O4/c1-11-16(21-3)9-8-14-15(10-17(19)22-18(11)14)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3
InChIKeyOYAWLTAUQJITGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one for Specialized Phthalocyanine Materials Synthesis


7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one (CAS not widely catalogued; ChemBase ID 193419) is a fully synthetic 4-arylcoumarin derivative with the molecular formula C18H16O4 and a monoisotopic mass of 296.10485899 Da [1]. The compound features a 2H-chromen-2-one backbone substituted with a 4-methoxyphenyl group at position 4, a methoxy group at position 7, and a methyl group at position 8. It belongs to the broader coumarin (2H-1-benzopyran-2-one) class. Its primary documented utility is as a precursor for the synthesis of phthalocyanine derivatives, where it is first converted to 4-(4-(4-methoxyphenyl)-8-methylcoumarin-7-oxy)phthalonitrile, a key intermediate for constructing peripherally substituted metal-free and metallophthalocyanines (Zn, Co, Mn, Fe) with tailored photophysical, electrochemical, and gas-sensing properties [2][3].

Why Generic 4-Arylcoumarins Cannot Replace 7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one in Phthalocyanine Synthesis


The selection of a 4-arylcoumarin building block for phthalocyanine synthesis is not arbitrary, as the precise substitution pattern on the coumarin periphery dictates the aggregation behavior, solubility, and electronic properties of the resulting macrocycle. In the case of 7-methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, the 7-methoxy (or 7-oxy after demethylation/etherification) functionality serves as the covalent attachment point to the phthalonitrile unit, while the 8-methyl and 4-(4-methoxyphenyl) groups collectively influence the steric environment and electron density of the coumarin moiety. Published studies demonstrate that phthalocyanines bearing this specific coumarin substituent exhibit distinct H-aggregation behavior in solution [1] and J-aggregation when positioned at alpha (non-peripheral) sites [2], both of which are critical determinants of photophysical and electrochemical performance. Substituting a simpler coumarin—such as 7-hydroxy-4-methylcoumarin or 4-phenyl-7-methoxycoumarin—would alter the steric bulk, electronic character, and aggregation propensity, leading to unpredictable changes in solubility, redox potentials, and gas-sensing response characteristics [1][2].

7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Quantitative Differentiation Evidence for Procurement Decisions


Peripheral (β) vs. Non-Peripheral (α) Substitution Controls Aggregation Mode in Phthalocyanine Derivatives

When this coumarin building block is incorporated into Zn(II) phthalocyanine at the peripheral (β) position, the resulting macrocycle displays H-aggregation behavior in non-coordinating solvents, as evidenced by blue-shifted UV-Vis absorption bands [2]. Conversely, when the same coumarin moiety is attached at the non-peripheral (α) position on a Zn(II) phthalocyanine, J-aggregation is observed, characterized by red-shifted absorption bands and split redox couples due to aggregation–monomer equilibria [1]. This positional control over aggregation mode is not achievable with unsubstituted coumarin or 7-hydroxycoumarin building blocks, which lack the steric directing groups that modulate π–π stacking interactions. The activation energy for charge transport in films of the α-substituted Co(II) and Zn(II) phthalocyanines falls within the range of 0.40–0.84 eV [1].

Phthalocyanine Synthesis Aggregation Behavior Photophysics

Coumarin Substituent Enables Selective CO and CO2 Gas Sensing in Substituted Iron(II) Phthalocyanine Films

Spin-coated films of iron(II) phthalocyanines substituted with 4-(4-methoxyphenyl)-8-methyl-coumarin-7-oxy groups exhibited a large increase in sensor current upon exposure to CO and CO2 gases across the temperature range of 300–500 K, while exposure to SO2 had no considerable influence [1]. This selective gas response profile is a direct consequence of the electronic and steric properties imparted by the coumarin substituent. Under humid conditions, CO2 sensitivity decreased while CO sensitivity increased, indicating that the substituent modulates both gas adsorption kinetics and the interference effects of water vapor [1]. In contrast, unsubstituted or alkyl-substituted iron phthalocyanines typically show broad, non-selective responses to multiple gases. Although a direct head-to-head comparison with a different coumarin-substituted analogue is not available within the same study, the data establish that the 4-(4-methoxyphenyl)-8-methyl substitution pattern produces a characteristic gas-sensing fingerprint not reproducible with generic coumarin precursors.

Gas Sensing Iron Phthalocyanine Conductometric Sensor

Alpha vs. Beta Substitution Effects on Manganese Phthalocyanine Oxygen Interaction and Photovoltaic Performance

In manganese(III) phthalocyanines bearing the 7-oxy-4-(4-methoxyphenyl)-8-methylcoumarin substituent, the beta (β) coumarin-substituted complex exhibited a more effective interaction of the central manganese ion with dioxygen compared to its alpha (α) substituted analogue [1]. The hindered interaction in the α-substituted case was attributed to nonplanarity introduced by the sterically demanding coumarin moiety at the non-peripheral position. Furthermore, among the fabricated coumarin-substituted manganese phthalocyanine/C60 photovoltaic heterojunction devices, the one containing the β-substituted complex showed the best performance, with a nearly thickness-independent open circuit voltage [1]. This demonstrates that the same coumarin building block can be used to systematically vary device performance simply by changing its substitution position on the phthalocyanine core, a level of control not readily achievable with smaller or less sterically demanding coumarins.

Photovoltaics Manganese Phthalocyanine Dioxygen Interaction

7-Methoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Targeted Procurement Scenarios Based on Verified Evidence


Synthesis of Aggregation-Tuned Metallophthalocyanines for Organic Photovoltaics

This coumarin building block is best procured when the research objective is to synthesize metallophthalocyanines (Zn, Co, Mn) with controllable H- or J-aggregation behavior. The 4-(4-methoxyphenyl) and 8-methyl groups provide the steric bulk necessary to direct aggregation mode depending on whether the coumarin is attached at the peripheral (β) or non-peripheral (α) position of the phthalocyanine ring [2][3]. The resulting phthalocyanines have been characterized as organic semiconductors with activation energies of 0.40–0.84 eV [3], and their photovoltaic performance in heterojunction devices with C60 has been demonstrated to depend on the substitution position [4].

Fabrication of Conductometric Gas Sensors with Selective CO/CO2 Response

Procurement is warranted for projects developing chemiresistive or conductometric gas sensors targeting selective CO and CO2 detection. Iron(II) phthalocyanine films incorporating this coumarin substituent have been shown to produce a large sensor current increase specifically for CO and CO2, with minimal interference from SO2 [1]. The distinct response pattern—including differential sensitivity changes under humid conditions (CO2 sensitivity decreases, CO sensitivity increases)—is a direct result of the specific coumarin substitution pattern and cannot be presumed for other coumarin precursors without experimental verification.

Synthesis of Phthalocyanine–Coumarin Donor–Acceptor Systems for Photodynamic Therapy and Fluorescence Imaging

The coumarin moiety itself is a known fluorophore, and when conjugated to phthalocyanine cores, the resulting hybrid structures exhibit dual photophysical functionality. The α-substituted Zn(II) phthalocyanine bearing this coumarin exhibits J-aggregation and split redox couples, properties that influence both fluorescence quantum yield and photosensitized singlet oxygen generation [3]. Procurement for photodynamic therapy or fluorescence probe research should be based on the specific aggregation and photophysical behavior reported for this coumarin–phthalocyanine conjugate, which differs substantially from those obtained with simpler coumarins.

Structure–Property Relationship Studies on Phthalocyanine Peripheral Substitution

This compound serves as a well-characterized building block for systematic structure–property relationship (SPR) studies on phthalocyanine peripheral substitution. The availability of published electrochemical, spectroelectrochemical, and photophysical data for both α- and β-substituted variants [2][3][4] makes it a suitable reference standard for comparing the effects of other coumarin or aryl substituents. Researchers developing new phthalocyanine-based functional materials can use this compound to benchmark aggregation tendency, redox potentials, and charge transport activation energies against their novel derivatives.

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